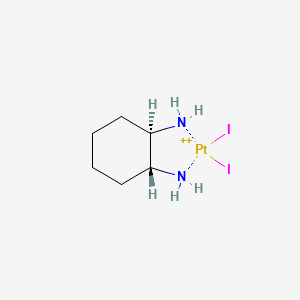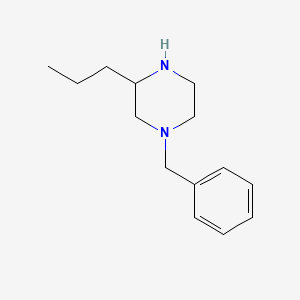![molecular formula C13H15ClN4 B13842858 2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride is a synthetic compound that belongs to the class of imidazo[1,2-b]pyrazoles This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyrazole ring, with a phenyl group attached to the imidazole ring The ethan-1-amine group is attached to the pyrazole ring, and the compound is typically isolated as its hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride typically involves the following steps:
-
Formation of the Imidazo[1,2-b]pyrazole Core: : The imidazo[1,2-b]pyrazole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,2-diketone and an appropriate hydrazine derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
-
Introduction of the Phenyl Group: : The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the imidazo[1,2-b]pyrazole core in the presence of a base, such as potassium carbonate, and a palladium catalyst.
-
Attachment of the Ethan-1-amine Group: : The ethan-1-amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group attached to the imidazo[1,2-b]pyrazole core.
-
Formation of the Hydrochloride Salt: : The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imine or nitroso derivatives.
-
Reduction: : Reduction reactions can occur at the imidazole or pyrazole rings, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Imine or nitroso derivatives.
Reduction: Partially or fully reduced imidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets involved in cell proliferation.
Biological Studies: It is used as a tool compound in biological studies to understand the role of imidazo[1,2-b]pyrazole derivatives in various biochemical pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in chemical biology to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2-(6-Phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity. The compound’s imidazo[1,2-b]pyrazole core is known to interact with various protein kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell growth and proliferation. Additionally, the phenyl group and ethan-1-amine moiety contribute to the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-b]pyrazole Derivatives: Compounds with similar core structures but different substituents, such as 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine and 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine.
Phenyl-Substituted Imidazoles: Compounds like 2-phenylimidazole and 4-phenylimidazole, which have phenyl groups attached to the imidazole ring.
Uniqueness
2-(6-Phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride is unique due to its specific combination of the imidazo[1,2-b]pyrazole core with a phenyl group and an ethan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to interact with specific molecular targets with high affinity and specificity sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C13H15ClN4 |
|---|---|
Molekulargewicht |
262.74 g/mol |
IUPAC-Name |
2-(6-phenylimidazo[1,2-b]pyrazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H14N4.ClH/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11;/h1-5,8-10H,6-7,14H2;1H |
InChI-Schlüssel |
CIHHBPOTXJXOGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C3=C2)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)






![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

